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Compound Name:
dimethoxybenzaldehyde

Cat. No.: B1334580

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a
valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group
and electron-donating methoxy groups, makes it a versatile building block for the synthesis of a
variety of more complex molecules. The presence of a chlorine atom provides an additional site
for functionalization, for example, through cross-coupling reactions. This document provides an
overview of the synthesis and common reactions of 5-Chloro-2,3-dimethoxybenzaldehyde,
along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-2,3-dimethoxybenzaldehyde is
presented in the table below.
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Property Value Reference
Molecular Formula CoHoCIOs3 [1]
Molecular Weight 200.62 g/mol [1][2]
CAS Number 86232-28-2 [1][2]
Appearance Solid (predicted)
5-chloro-2,3-
IUPAC Name ) [1]
dimethoxybenzaldehyde
COC1=CC(=CC(=C10C)C=0)
SMILES [1]
Cl
InChl=1S/C9H9CIO3/c1-12-8-
InChl 4-7(10)3-6(5-11)9(8)13-2/h3- [1]

5H,1-2H3

Spectroscopic Data

Disclaimer: Experimental NMR data for 5-Chloro-2,3-dimethoxybenzaldehyde is not readily

available in public databases. The following data is predicted based on computational models

and should be used as a reference. Experimental verification is recommended.

Predicted *H NMR (CDCls, 400 MHz):

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~10.3 1H -CHO

~7.3 1H Ar-H

~7.1 1H Ar-H

~3.9 3H -OCH3

~3.9 3H -OCHs
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Predicted 3C NMR (CDClIs, 100 MHz):

Chemical Shift (ppm) Assignment
~190 C=0

~155 C-O

~150 C-O

~130 C-Cl

~128 Ar-C

~125 Ar-C

~115 Ar-C

~62 -OCHs

~56 -OCHs

Synthesis Pathway

A common and effective method for the synthesis of substituted benzaldehydes from electron-
rich aromatic compounds is the Vilsmeier-Haack reaction.[3][4][5] 5-Chloro-2,3-
dimethoxybenzaldehyde can be synthesized via the formylation of 4-chloro-1,2-
dimethoxybenzene using a Vilsmeier reagent, which is typically generated in situ from
phosphoryl chloride (POCI3) and N,N-dimethylformamide (DMF).[3]

POCI3, DMF —— 4-Chloro-1,2-dimethoxybenzene Vilsmeier-Haack Reaction, 5-Chloro-2,3-dimethoxybenzaldehyde

Click to download full resolution via product page

Synthesis of 5-Chloro-2,3-dimethoxybenzaldehyde.

Key Reactions and Applications

5-Chloro-2,3-dimethoxybenzaldehyde is a useful intermediate in the synthesis of various
pharmaceutical and fine chemical products. Its aldehyde functionality allows for a range of
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transformations, including the formation of alkenes, amines, and other functional groups.

1. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or
ketones.[1][2][6] 5-Chloro-2,3-dimethoxybenzaldehyde can react with a phosphorus ylide
(Wittig reagent) to form a substituted styrene derivative. This reaction is highly valuable for the
construction of carbon-carbon double bonds with good control over the location of the new
bond.

5-Chloro-2,3-dimethoxybenzaldehyde *
+

| Substituted Styrene Derivative [--=-- Triphenylphosphine oxide

Phosphorus Ylide Wittig Reaction
(Ph3P=CHR)

Yy

Click to download full resolution via product page

Wittig reaction of 5-Chloro-2,3-dimethoxybenzaldehyde.

2. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-
carbon bonds between an organoboron compound and an organohalide, catalyzed by a
palladium complex. The chlorine atom on the aromatic ring of 5-Chloro-2,3-
dimethoxybenzaldehyde can participate in Suzuki-Miyaura coupling reactions with various
boronic acids to introduce new aryl or vinyl substituents. This reaction is of great importance in
the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Boronic Acid Suzuki-Miyaura Coupling
(R-B(OH)2)
[

+
Pd Catalyst, Base 5-Chloro-2,3-dimethoxybenzaldehyde

Coupled Product

Yy
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Click to download full resolution via product page
Suzuki-Miyaura coupling of 5-Chloro-2,3-dimethoxybenzaldehyde.

Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2,3-
dimethoxybenzaldehyde via Vilsmeier-Haack Reaction

Materials:

4-Chloro-1,2-dimethoxybenzene
e Phosphoryl chloride (POCI5)

e N,N-Dimethylformamide (DMF)
e Dichloromethane (DCM)

e Sodium acetate

o Water

* Ice bath

e Round-bottom flask

e Magnetic stirrer

e Dropping funnel

e Heating mantle

o Separatory funnel

Rotary evaporator

Procedure:
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 In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel,
add N,N-dimethylformamide (3 equivalents) and cool the flask in an ice bath.

e Slowly add phosphoryl chloride (1.2 equivalents) dropwise to the DMF with stirring,
maintaining the temperature below 10 °C.

 After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to
form the Vilsmeier reagent.

» Dissolve 4-chloro-1,2-dimethoxybenzene (1 equivalent) in dichloromethane and add it to the
dropping funnel.

e Add the solution of 4-chloro-1,2-dimethoxybenzene dropwise to the Vilsmeier reagent at O
°C.

o After the addition, remove the ice bath and heat the reaction mixture to 50-60 °C for 2-4
hours. Monitor the reaction progress by TLC.

e Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a
beaker containing crushed ice.

» Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium
acetate.

o Extract the product with dichloromethane (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

e Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude
product.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to afford 5-Chloro-2,3-dimethoxybenzaldehyde.

Expected Yield: 70-85%
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Protocol 2: Wittig Reaction of 5-Chloro-2,3-
dimethoxybenzaldehyde

Materials:

5-Chloro-2,3-dimethoxybenzaldehyde

e A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
e Astrong base (e.g., n-butyllithium or sodium hydride)
¢ Anhydrous tetrahydrofuran (THF)

» Round-bottom flask

e Magnetic stirrer

e Syringe

¢ Nitrogen or Argon atmosphere

o Separatory funnel

 Rotary evaporator

Procedure:

e In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the
phosphonium salt (1.1 equivalents) in anhydrous THF.

e Cool the suspension to 0 °C in an ice bath.

e Slowly add the strong base (1.1 equivalents) to the suspension with vigorous stirring. The
formation of the ylide is often indicated by a color change.

 Allow the mixture to stir at room temperature for 1 hour.
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e Dissolve 5-Chloro-2,3-dimethoxybenzaldehyde (1 equivalent) in anhydrous THF and add it
dropwise to the ylide solution at 0 °C.

» Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the
reaction progress by TLC.

» Upon completion, quench the reaction by the addition of a saturated aqueous solution of
ammonium chloride.

o Extract the product with diethyl ether (3 x 30 mL).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

* Remove the solvent under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Chloro-
2,3-dimethoxybenzaldehyde

Materials:

¢ 5-Chloro-2,3-dimethoxybenzaldehyde

e A suitable boronic acid (e.g., phenylboronic acid)

e Palladium catalyst (e.g., Pd(PPhs)s or Pd(dppf)Cl2)

e Abase (e.g., K2COs, Cs2COs3, or KsPOa)

¢ A suitable solvent (e.g., toluene, dioxane, or DMF/water mixture)
e Round-bottom flask

e Magnetic stirrer

o Reflux condenser
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» Nitrogen or Argon atmosphere
e Separatory funnel

e Rotary evaporator

Procedure:

e To a round-bottom flask, add 5-Chloro-2,3-dimethoxybenzaldehyde (1 equivalent), the
boronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base
(2-3 equivalents).

o Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
o Add the degassed solvent to the flask.

e Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress
by TLC or GC-MS.

 After the reaction is complete, cool the mixture to room temperature.

 Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or
toluene).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
e Remove the solvent under reduced pressure.

» Purify the residue by column chromatography on silica gel to obtain the coupled product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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